molecular formula C18H17NO5S B499940 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate CAS No. 392236-33-8

1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate

Cat. No.: B499940
CAS No.: 392236-33-8
M. Wt: 359.4g/mol
InChI Key: LFEVLKCCBMEZBV-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C18H17NO5S and a molecular weight of 359.396 g/mol . This compound is characterized by the presence of a benzothiazole ring and a trimethoxybenzoate group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate typically involves the reaction of 1,3-benzothiazol-2-ylmethanol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydro derivatives.

Scientific Research Applications

1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzothiazol-2-ylmethyl benzoate
  • 1,3-Benzothiazol-2-ylmethyl 4-methoxybenzoate
  • 1,3-Benzothiazol-2-ylmethyl 3,4-dimethoxybenzoate

Uniqueness

1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-21-13-8-11(9-14(22-2)17(13)23-3)18(20)24-10-16-19-12-6-4-5-7-15(12)25-16/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEVLKCCBMEZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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